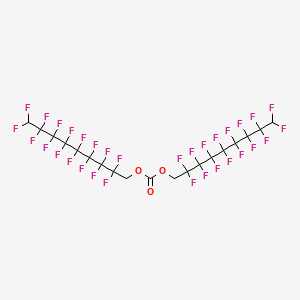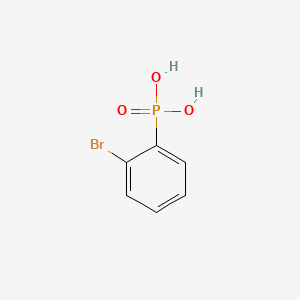
2-Bromophenylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromophenylphosphonic acid is an organophosphorus compound with the molecular formula C6H6BrO3P It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromophenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with bromobenzene under specific conditions. Another method includes the bromination of phenylphosphonic acid using bromine or other brominating agents. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromophenylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phosphonic acid group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylphosphonic acids, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromophenylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Bromophenylphosphonic acid involves its interaction with specific molecular targets. The bromine atom and phosphonic acid group can participate in various binding interactions, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphonic acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chlorophenylphosphonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Iodophenylphosphonic acid:
Uniqueness
2-Bromophenylphosphonic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
7506-82-3 |
|---|---|
Molekularformel |
C6H6BrO3P |
Molekulargewicht |
236.99 g/mol |
IUPAC-Name |
(2-bromophenyl)phosphonic acid |
InChI |
InChI=1S/C6H6BrO3P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) |
InChI-Schlüssel |
JFSDFUSYPBGANG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)P(=O)(O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


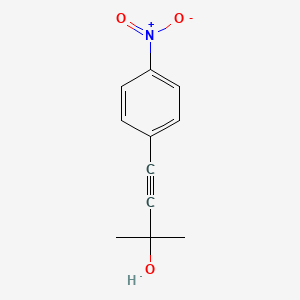
![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

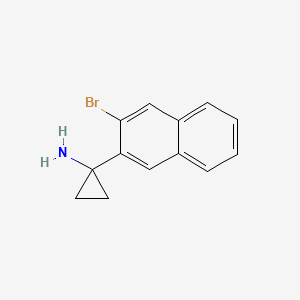
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)

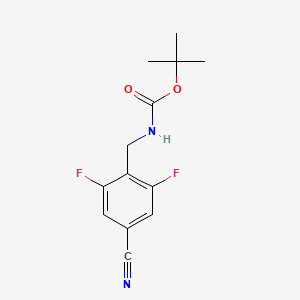

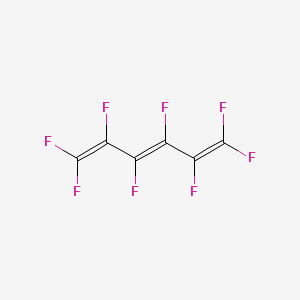
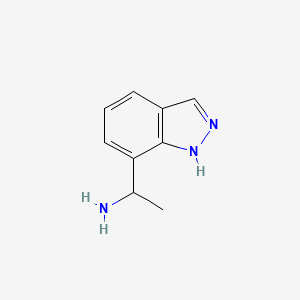
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
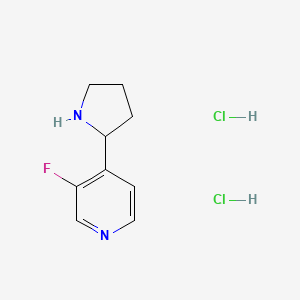
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
